Isocoproporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocoproporphyrin is a member of porphyrins.
Scientific Research Applications
Biomarker in Disease Diagnosis
Isocoproporphyrin and its derivatives are valuable as biomarkers in the diagnosis of various diseases. They are particularly used in identifying porphyria cutanea tarda, heavy metal toxicity, and hexachlorobenzene intoxication. A study by Benton et al. (2014) highlighted the significance of isocoproporphyrin derivatives as biomarkers, including the identification of a new isocoproporphyrin sulfonic acid metabolite, which may be a more useful biomarker for certain intoxications (Benton et al., 2014).
Structural Characterisation Techniques
The structural characterisation of isocoproporphyrin is crucial for understanding its role in biological processes. Stoll et al. (1973) explored nuclear magnetic resonance and mass spectral methods to determine the structure of isocoproporphyrin, enhancing the understanding of its chemical properties (Stoll et al., 1973).
Biomedical Applications
Isocoproporphyrins have significant applications in biomedical science. Imran et al. (2018) discussed the use of porphyrins and metalloporphyrins, including isocoproporphyrins, in areas like magnetic resonance imaging (MRI), photodynamic therapy (PDT) for cancer treatment, and bio-imaging, highlighting their versatility in medical applications (Imran et al., 2018).
Porphyrin Separation Techniques
Effective separation techniques for isocoproporphyrins are essential for their analysis and use in various applications. Lim et al. (1983) provided a method for the separation of isocoproporphyrin isomers, crucial for their analysis in medical diagnostics (Lim et al., 1983).
Chemical Synthesis and Medicinal Applications
Porphyrin bioconjugates, which include isocoproporphyrins, are being actively researched for their medicinal applications. Moylan et al. (2015) reviewed the synthesis and biological evaluation of glycoporphyrins, a type of porphyrin bioconjugate, for their use in photodynamic therapy and as potential drug candidates (Moylan et al., 2015).
properties
CAS RN |
36548-09-1 |
---|---|
Product Name |
Isocoproporphyrin |
Molecular Formula |
C36H38N4O8 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8/c1-5-20-17(2)25-13-26-18(3)21(6-9-33(41)42)29(38-26)15-31-23(8-11-35(45)46)24(12-36(47)48)32(40-31)16-30-22(7-10-34(43)44)19(4)27(39-30)14-28(20)37-25/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
UHKZSWAPQUEURH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CC(=O)O)CCC(=O)O)C(=C3C)CCC(=O)O)C |
synonyms |
isocoproporphyrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.